molecular formula C19H13ClSe B14378193 2-Chloro-9-phenyl-9H-selenoxanthene CAS No. 88048-91-3

2-Chloro-9-phenyl-9H-selenoxanthene

Katalognummer: B14378193
CAS-Nummer: 88048-91-3
Molekulargewicht: 355.7 g/mol
InChI-Schlüssel: ZSWDISZZUHDHLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-9-phenyl-9H-selenoxanthene is an organoselenium compound characterized by the presence of a chlorine atom and a phenyl group attached to a selenoxanthene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-phenyl-9H-selenoxanthene typically involves the reaction of 9-phenyl-9H-selenoxanthene with a chlorinating agent. One common method is the reaction with N-chlorosuccinimide (NCS) under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature, leading to the substitution of a hydrogen atom with a chlorine atom on the selenoxanthene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-9-phenyl-9H-selenoxanthene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Chloro-9-phenyl-9H-selenoxanthene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-9-phenyl-9H-selenoxanthene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

88048-91-3

Molekularformel

C19H13ClSe

Molekulargewicht

355.7 g/mol

IUPAC-Name

2-chloro-9-phenyl-9H-selenoxanthene

InChI

InChI=1S/C19H13ClSe/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12,19H

InChI-Schlüssel

ZSWDISZZUHDHLE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3[Se]C4=C2C=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.